molecular formula C20H22ClFN2O3 B11354046 N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-fluorophenoxy)acetamide

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B11354046
M. Wt: 392.8 g/mol
InChI Key: TUTAZBXSWIPTAS-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-fluorophenoxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with a chlorophenyl group, a morpholine ring, and a fluorophenoxy acetamide moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 4-chlorobenzaldehyde with morpholine to form an intermediate compound.

    Addition of the Fluorophenoxy Group: The intermediate is then reacted with 4-fluorophenol in the presence of a base, such as potassium carbonate, to introduce the fluorophenoxy group.

    Acetamide Formation: Finally, the compound undergoes acylation with chloroacetyl chloride to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl and fluorophenoxy sites, using reagents like sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium hydroxide in ethanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-fluorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways or interact with receptors on cancer cells to induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-fluorophenoxy)acetamide stands out due to its unique combination of a morpholine ring and a fluorophenoxy group, which may confer distinct pharmacological properties compared to other similar compounds. Its specific structure allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C20H22ClFN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C20H22ClFN2O3/c21-16-3-1-15(2-4-16)19(24-9-11-26-12-10-24)13-23-20(25)14-27-18-7-5-17(22)6-8-18/h1-8,19H,9-14H2,(H,23,25)

InChI Key

TUTAZBXSWIPTAS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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